

Ceralasertib: A Technical Deep Dive into Radiosensitization

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Compound of Interest

Compound Name: **Ceralasertib**

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Executive Summary

Ceralasertib (AZD6738) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the cellular DNA Damage Response (DDR). [1][2][3][4][5] This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the use of **Ceralasertib** as a sensitizer for radiotherapy. By abrogating the G2/M cell cycle checkpoint and inhibiting DNA repair mechanisms, **Ceralasertib** potentiates the cytotoxic effects of ionizing radiation, offering a promising therapeutic strategy for a range of solid tumors.[6][7][8][9][10] This document details the underlying mechanism of action, summarizes key quantitative data from pivotal studies, outlines common experimental protocols, and provides visual representations of the core biological pathways and experimental workflows.

Mechanism of Action: Exploiting Cancer's Reliance on the G2/M Checkpoint

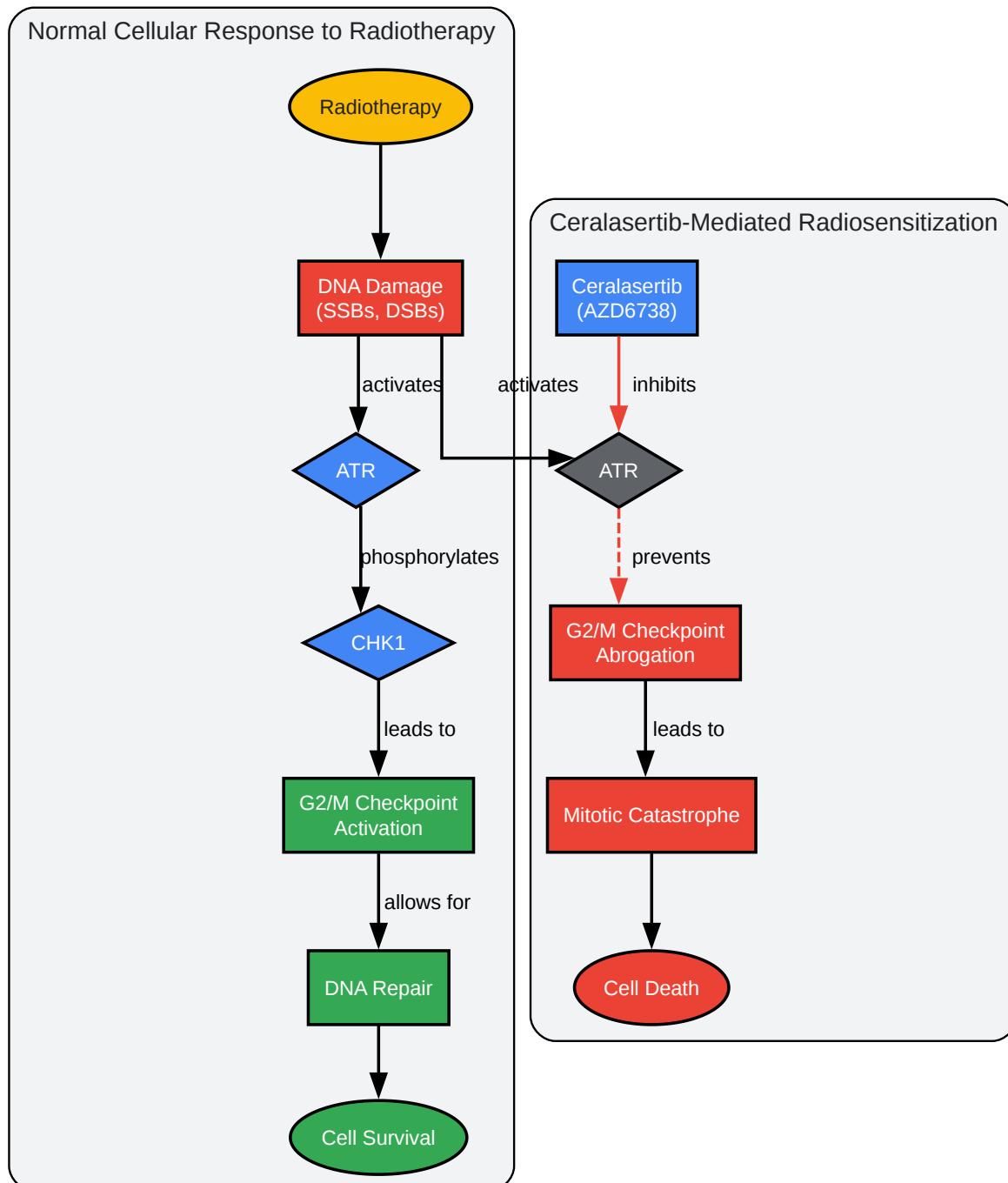
Radiotherapy induces DNA damage, primarily in the form of double-strand breaks (DSBs), but also single-strand breaks (SSBs) and other lesions.[9] In response to this damage, cells activate the DDR network to arrest the cell cycle and facilitate DNA repair. A key player in this response is the ATR kinase, which is activated by replication stress and SSBs.[2][11]

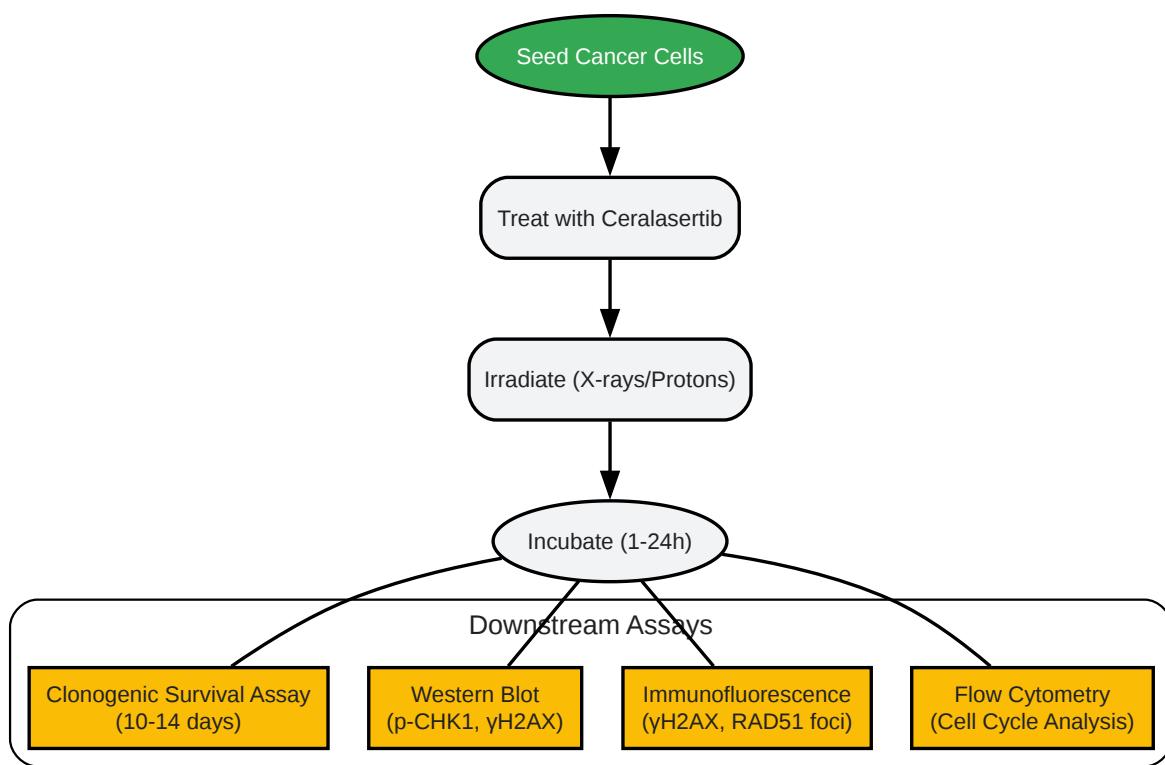
Once activated, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1).[3][9] This leads to the inhibition of CDC25 phosphatases, which in turn prevents the activation of the CDK1/Cyclin B complex, a crucial driver of mitotic entry. The result is a G2/M cell cycle arrest, providing the cell with time to repair the radiation-induced DNA damage before proceeding into mitosis.[6][7][8]

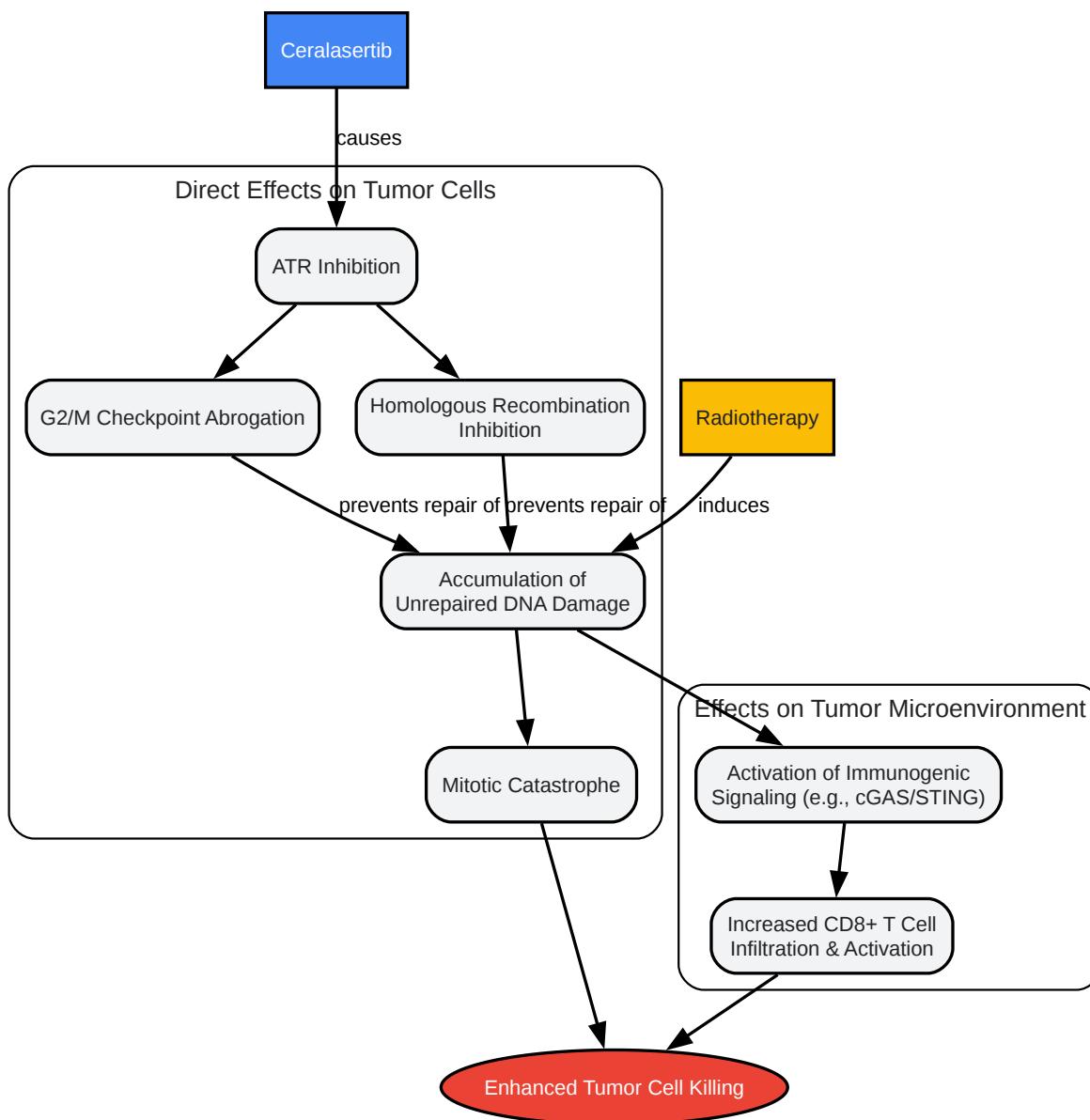
Many cancer cells have a defective G1 checkpoint, often due to mutations in genes like TP53, making them heavily reliant on the G2/M checkpoint for survival following DNA damage.[7][9]

Ceralasertib exploits this vulnerability. By inhibiting ATR, it prevents the phosphorylation of CHK1 and abrogates the G2/M checkpoint.[3][6][12] Consequently, cancer cells are unable to arrest their cell cycle in response to radiation, forcing them into mitosis with unrepaired DNA. This leads to mitotic catastrophe, characterized by the formation of acentric micronuclei, and ultimately, cell death.[6][8][12]

Furthermore, preclinical evidence suggests that **Ceralasertib** also inhibits homologous recombination (HR), a major pathway for repairing DSBs, further contributing to its radiosensitizing effects.[3][9][10]







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